8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS No.: 941928-23-0
Cat. No.: VC7789957
Molecular Formula: C14H16ClN3O4S
Molecular Weight: 357.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941928-23-0 |
|---|---|
| Molecular Formula | C14H16ClN3O4S |
| Molecular Weight | 357.81 |
| IUPAC Name | 8-(2-chlorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Standard InChI | InChI=1S/C14H16ClN3O4S/c1-17-12(19)14(16-13(17)20)6-8-18(9-7-14)23(21,22)11-5-3-2-4-10(11)15/h2-5H,6-9H2,1H3,(H,16,20) |
| Standard InChI Key | JGHGPPQSICADHX-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)NC1=O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, featuring:
-
Spirocyclic core: Fusion of piperidine and hydantoin rings at C8
-
Substituents:
-
2-Chlorophenylsulfonyl group at N8
-
Methyl group at N3
-
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 8-(2-chlorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
| Molecular Formula | C₁₄H₁₆ClN₃O₄S |
| Molecular Weight | 357.81 g/mol |
| CAS Registry | 941928-23-0 |
| SMILES | CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)NC1=O |
| InChI Key | JGHGPPQSICADHX-UHFFFAOYSA-N |
The spiroarchitecture imposes conformational constraints that enhance target selectivity, while the sulfonyl group mediates hydrophobic interactions with PHD catalytic domains .
Synthesis and Optimization
Synthetic Pathways
The synthesis employs multi-step organic reactions:
-
Core formation: Cyclocondensation of β-keto esters with methylurea derivatives forms the hydantoin ring.
-
Spiroannulation: Intramolecular cyclization creates the 8-azaspiro[4.5]decane system .
-
Sulfonylation: Reaction of the spiroamine intermediate with 2-chlorobenzenesulfonyl chloride introduces the aryl sulfonyl group.
Critical parameters:
-
Temperature control during spiroannulation (55–60°C)
-
Anhydrous conditions for sulfonylation step
-
Purification via flash chromatography (ethyl acetate/petroleum ether)
Structure-Activity Relationship (SAR) Insights
Systematic SAR studies revealed:
-
N3 methylation: Enhances metabolic stability versus bulkier substituents
-
2-Chlorophenylsulfonyl: Optimal for PHD2 binding (IC₅₀ = 38 nM) vs. para-substituted analogs
-
Spiro ring size: [4.5] system balances target affinity and solubility
High-throughput experimentation (HTE) enabled rapid optimization of C–N coupling conditions, achieving 87% yield in key intermediates .
Biological Activity and Mechanism
Target Engagement
The compound inhibits all PHD isoforms (1–3) through:
-
Competitive binding to Fe²⁺ in the catalytic site
-
Stabilization of hypoxia-inducible factor α (HIF-α)
In vitro findings:
Pharmacological Profile
Table 2: Preclinical Pharmacokinetics (Rat Model)
| Parameter | Value |
|---|---|
| Oral bioavailability | 64% |
| t₁/₂ | 2.8 hr |
| CL | 18 mL/min/kg |
| Vd | 1.2 L/kg |
| Compound | PHD2 IC₅₀ (nM) | EPO Fold Change | hERG IC₅₀ (μM) |
|---|---|---|---|
| Target compound | 42 | 12 | >30 |
| 8-(4-Cl-PhSO₂) analog | 68 | 8 | 22 |
| N3-ethyl derivative | 55 | 9 | 18 |
The 2-chloro substitution pattern confers optimal balance of potency and safety .
Future Directions and Challenges
Required Characterization
-
In vivo efficacy: Long-term anemia reversal studies
-
Formulation optimization: Enhanced aqueous solubility (current data unavailable)
-
Metabolite profiling: Identification of major Phase I/II metabolites
Clinical Translation Considerations
-
Dose regimen optimization for pulsatile EPO induction
-
Biomarker development for PHD target engagement
-
Combination therapies with iron supplementation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume